2-Nitro-4-methylsulfonylbenzoic acid
Overview
Description
2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is a chemical compound that has been synthesized through various methods. It is derived from 2-nitro-4-methylsulfonyltoluene (NMST) and has been the subject of research due to its potential applications and synthesis processes .
Synthesis Analysis
Several studies have focused on the synthesis of NMSBA. One approach involves the oxidation of NMST by oxygen, catalyzed by iron(II) phthalocyanine (FePc) and copper(II) phthalocyanine (CuPc). This method has been optimized to achieve a yield of up to 53% and a conversion rate of 89.3% under specific conditions . Another synthesis route uses nitric acid as the oxidizing agent, resulting in a product yield of 87.2% and a purity exceeding 98.7% . Additionally, a gas-liquid phase oxidation process has been developed, yielding an average product yield of 85% and a purity of 97.1% .
Molecular Structure Analysis
The molecular structure of a related compound, methyl 4-methylsulfonyl-2-nitrobenzoate, has been studied, revealing dihedral angles between the nitro group and the benzene ring, as well as between the carboxylate group and the benzene ring. This structural information provides insight into the molecular conformation and potential reactivity of NMSBA .
Chemical Reactions Analysis
NMSBA is involved in various chemical reactions due to its functional groups. The nitro group, in particular, can participate in redox reactions, as seen in the synthesis of 2-hetarylbenzothiazoles from 2-halonitroarene, methylhetarene, and elemental sulfur . Additionally, the presence of the methylsulfonyl group can influence the reactivity and selectivity of the compound in nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of NMSBA are influenced by its molecular structure. The presence of both nitro and methylsulfonyl groups contributes to its reactivity and potential applications. While specific physical properties such as melting point and solubility are not detailed in the provided papers, the synthesis methods suggest that NMSBA is stable under mild conditions and can be obtained in high purity .
Scientific Research Applications
Application 1: Herbicide Production
- Summary of the Application : NMSBA is an important organic chemical intermediate used to prepare an excellent herbicide called mesotrione . Mesotrione plays a crucial role in eliminating weed damage in corn fields .
- Methods of Application or Experimental Procedures : In industry, NMSBA is usually synthesized by selective oxidation of the methyl group of 2-nitro-4-methylsulfonyltoluene (NMST). The benzene ring of NMST has two strongly electron-withdrawing groups, requiring strong oxidants and catalysts for efficient oxidation .
- Results or Outcomes : The main outcome of this application is the production of the herbicide mesotrione, which is widely used in agriculture, particularly in corn fields, to control weed damage .
Application 2: Green Synthesis Approach
- Summary of the Application : A green synthesis approach for NMSBA production has been developed to address the issue of waste acid and nitrogen oxide generation from the nitric acid oxidation procedure .
- Methods of Application or Experimental Procedures : This involves the highly selective electrochemical oxidation of 2-nitro-4-methylsulfonyltoluene (NMST) under ambient pressure and temperature, employing molybdate as the catalyst and graphite rod as the anode .
- Results or Outcomes : Through optimizing various parameters such as catalyst dosage, phase transfer catalyst dosage, reactant concentration, electrolyte concentration, cell voltage, and reaction time, a NMSBA selectivity of 95.16% was realized in acidic media with the NMST conversion of 57.37% .
Application 3: Dye Production
- Summary of the Application : NMSBA is used as an intermediate in the production of dyes . The specific types of dyes and their applications can vary widely.
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures can vary depending on the specific type of dye being produced. Typically, NMSBA would be used in a chemical reaction to produce a dye compound .
- Results or Outcomes : The main outcome of this application is the production of various types of dyes used in the textile industry .
Application 4: Medicine
- Summary of the Application : NMSBA is used as an intermediate in the production of certain pharmaceuticals . The specific types of pharmaceuticals and their applications can vary widely.
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures can vary depending on the specific type of pharmaceutical being produced. Typically, NMSBA would be used in a chemical reaction to produce a pharmaceutical compound .
- Results or Outcomes : The main outcome of this application is the production of various types of pharmaceuticals used in medicine .
Application 5: Aerobic Oxidation
- Summary of the Application : A metal-free catalyzed oxidation of 2-nitro-4-methylsulfonatotoluene (NMST) to produce 2-nitro-4-methylsulfonatobenzoic acid (NMSBA) under Taylor flow regimes has been introduced .
- Methods of Application or Experimental Procedures : This process uses N, N′, N″ - trihydroxyisocyanuric acid (THICA) as the catalyst and nitric acid as promoter, with molecular oxygen as the oxidant. The related parameters, such as residence time ( τ ), reaction temperature ( T ), and molar flow ratio of oxygen/substrate were investigated systematically .
- Results or Outcomes : A good yield and selectivity were obtained by taking advantages of continuous flow system. Compared with the traditional batch oxidation process, the new continuous process is more safe and environmentally friendly .
Application 6: Synthesis of Mesotrione
- Summary of the Application : NMSBA is a key intermediate in mesotrione production . Due to its low toxicity, high efficiency and innovative mechanisms, mesotrione is widely used worldwide .
- Methods of Application or Experimental Procedures : The synthesis of NMSBA has attracted much attention due to fast-growing market demands. To date, various NMSBA synthesis methods have been reported .
- Results or Outcomes : The main outcome of this application is the production of mesotrione, a herbicide widely used in agriculture .
Safety And Hazards
Future Directions
As NMSBA is a key intermediate in the production of the herbicide mesotrione, the synthesis of NMSBA has attracted much attention due to fast-growing market demands . Therefore, the development of more efficient, safe, and environmentally friendly synthesis methods for NMSBA is a promising future direction .
properties
IUPAC Name |
4-methylsulfonyl-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6S/c1-16(14,15)5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOUABMNRMROSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074639 | |
Record name | 4-Mesyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-methylsulfonylbenzoic acid | |
CAS RN |
110964-79-9 | |
Record name | 4-(Methylsulfonyl)-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110964-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(methylsulfonyl)-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110964799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(methylsulfonyl)-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Mesyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylsulfonyl)-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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